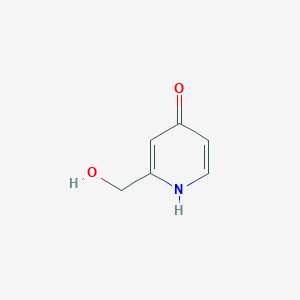

2-(Hydroxymethyl)pyridin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-3-6(9)1-2-7-5/h1-3,8H,4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLRNVJRPOTLJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933030-89-8 | |

| Record name | 2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)pyridin-4-ol

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(hydroxymethyl)pyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into two principal, field-proven methodologies: the biomimetic conversion from kojic acid and the systematic construction from pyridine-based precursors. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for comparative analysis, and reaction schemes are visualized using Graphviz diagrams. This guide is grounded in authoritative references to provide a trustworthy and expert-driven resource.

Introduction: The Significance of this compound

This compound is a key heterocyclic compound featuring both a hydroxymethyl group and a hydroxyl group on a pyridine ring. This unique substitution pattern makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyridin-4-ol moiety is a common scaffold in medicinal chemistry, and the additional hydroxymethyl group at the 2-position provides a crucial handle for further functionalization and molecular elaboration. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical industry.

This guide will explore the two most prominent and practical synthesis strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Synthesis Pathway I: Biomimetic Approach from Kojic Acid

This pathway leverages the structural similarity between the readily available natural product, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), and the target molecule. The core of this strategy is the conversion of the 4-pyrone ring of kojic acid into a pyridin-4-one ring by reaction with an ammonia source. This approach is attractive due to its biomimetic nature and the use of a renewable starting material.[1][2]

Mechanistic Rationale

The conversion of a 4-pyrone to a 4-pyridone is a well-established transformation. The reaction proceeds via a nucleophilic attack of ammonia on the pyrone ring, followed by a ring-opening and subsequent ring-closing dehydration sequence to form the more stable aromatic pyridine ring. The acidic proton of the 4-hydroxyl group in the final product exists in tautomeric equilibrium with the pyridin-4-one form, with the keto form generally being more stable in solution.[3]

Visualizing the Transformation

Caption: Conversion of Kojic Acid to this compound.

Detailed Experimental Protocol

Materials:

-

Kojic Acid (99%)

-

Ammonium Acetate (or aqueous ammonia)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Activated Carbon

-

Celite

Procedure:

-

In a high-pressure reaction vessel, dissolve kojic acid (1 equivalent) in a mixture of glacial acetic acid and ethanol.

-

Add ammonium acetate (3-5 equivalents) to the solution.

-

Seal the vessel and heat the reaction mixture to 150-180 °C for 12-24 hours. The pressure will increase due to the formation of volatile byproducts.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Dissolve the residue in hot deionized water and treat with activated carbon to decolorize the solution.

-

Filter the hot solution through a pad of Celite and allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

Discussion of Experimental Choices

-

Ammonia Source: Ammonium acetate is often preferred over aqueous ammonia as it provides a more controlled release of ammonia at elevated temperatures and helps to maintain a buffered reaction medium.

-

Solvent System: The use of a protic solvent mixture like acetic acid and ethanol facilitates the dissolution of the starting materials and intermediates, and the acidic conditions can catalyze the dehydration step.

-

Temperature and Pressure: High temperatures are necessary to drive the reaction to completion. The use of a sealed vessel maintains the concentration of ammonia and prevents the loss of volatile reactants.

-

Purification: Recrystallization is an effective method for purifying the final product, which is typically a solid. The use of activated carbon is crucial for removing colored impurities.

Synthesis Pathway II: Reduction of 4-Hydroxypyridine-2-Carboxylic Acid

This pathway involves the synthesis of a key intermediate, 4-hydroxypyridine-2-carboxylic acid, followed by the selective reduction of the carboxylic acid moiety to the corresponding primary alcohol. This route offers a more controlled and potentially higher-yielding approach compared to the direct conversion of kojic acid.

Synthesis of the Carboxylic Acid Intermediate

The synthesis of 4-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which can be selectively decarboxylated.

The selective decarboxylation of chelidamic acid at the 6-position is achieved under acidic conditions at elevated temperatures. The electron-withdrawing nature of the pyridine ring facilitates the loss of carbon dioxide.

Caption: Synthesis of 4-Hydroxypyridine-2-carboxylic Acid.

Materials:

-

Chelidamic Acid

-

Sulfuric Acid (concentrated)

-

Deionized Water

Procedure:

-

Carefully add chelidamic acid to concentrated sulfuric acid in a flask equipped with a reflux condenser.

-

Heat the mixture to 180-200 °C for 4-6 hours until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from hot water to yield 4-hydroxypyridine-2-carboxylic acid.[4][5][6]

Reduction of the Carboxylic Acid

The selective reduction of the carboxylic acid group in the presence of the phenolic hydroxyl group can be achieved using specific reducing agents. Catalytic hydrogenation is a common and effective method.

Catalytic hydrogenation involves the use of a metal catalyst (e.g., Palladium on carbon) and a source of hydrogen to reduce the carboxylic acid to a primary alcohol. The reaction proceeds through the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen.

Caption: Reduction to this compound.

Materials:

-

4-Hydroxypyridine-2-carboxylic Acid

-

Palladium on Carbon (10 wt. %)

-

Ethanol (anhydrous)

-

Hydrogen Gas

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve 4-hydroxypyridine-2-carboxylic acid (1 equivalent) in anhydrous ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Discussion of Experimental Choices

-

Choice of Reducing Agent: While other reducing agents like lithium aluminum hydride could be used, catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic carboxylic acids.

-

Solvent: Anhydrous ethanol is a suitable solvent as it dissolves the starting material and is inert under the reaction conditions.

-

Hydrogen Pressure: The applied hydrogen pressure can influence the reaction rate. Higher pressures generally lead to faster reactions.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: From Kojic Acid | Pathway II: From Pyridine Precursor |

| Starting Material | Kojic Acid (Renewable) | Chelidamic Acid (Petrochemical-based) |

| Number of Steps | 1 | 2 |

| Scalability | Moderate | High |

| Control & Selectivity | Lower | Higher |

| Potential Yield | Moderate | Good to Excellent |

| Environmental Impact | Potentially Greener | Involves strong acids |

Conclusion

This technical guide has detailed two robust and scientifically validated pathways for the synthesis of this compound. The choice between the biomimetic route from kojic acid and the more traditional approach via a pyridine carboxylic acid intermediate will depend on the specific requirements of the researcher, including scalability, desired purity, and available starting materials. Both methods, when executed with care and adherence to the provided protocols, offer reliable access to this important synthetic building block. The mechanistic insights and discussions of experimental choices are intended to empower scientists to not only replicate these procedures but also to adapt and optimize them for their unique applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Kojic Acid | C6H6O4 | CID 3840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxypyridine-2-carboxylic Acid | Properties, Uses, MSDS, Safety Data & Supplier Information China [pipzine-chem.com]

- 5. chembk.com [chembk.com]

- 6. 4-Hydroxypyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Hydroxymethyl)pyridin-4-ol

Abstract: 2-(Hydroxymethyl)pyridin-4-ol (CAS: 860411-74-1) is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring a pyridin-4-one core and a hydroxymethyl substituent, provides a unique combination of hydrogen bonding capabilities, polarity, and reactive sites. A critical feature of this molecule is its existence predominantly in the pyridin-4(1H)-one tautomeric form rather than the aromatic 4-hydroxypyridine form, a phenomenon that governs its physicochemical properties.[1][2][3] This guide provides a comprehensive analysis of these properties, offering predicted values based on structural analogs, detailed protocols for experimental determination, and insights into its spectroscopic signature and reactivity. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics.

Introduction and Structural Context

This compound is a bifunctional pyridine derivative. The pyridinone scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds.[4][5] The defining structural characteristic of this molecule is the tautomeric equilibrium between the 4-hydroxypyridine and the pyridin-4(1H)-one forms. For 2- and 4-substituted hydroxypyridines, this equilibrium heavily favors the pyridone tautomer in the solid state and in polar solvents, driven by the stability of the amide-like functionality and extensive intermolecular hydrogen bonding.[3][6] Therefore, for all practical purposes in biological and pharmaceutical systems, the compound should be considered 2-(hydroxymethyl)pyridin-4(1H)-one . This understanding is fundamental to interpreting its properties.

Core Molecular and Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from well-studied structural analogs. The following tables summarize its key identifiers and predicted physicochemical characteristics.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| CAS Number | 860411-74-1 | [7][8] |

| IUPAC Name | This compound | [8] |

| Predominant Tautomer | 2-(hydroxymethyl)pyridin-4(1H)-one | [1][3] |

| Molecular Formula | C₆H₇NO₂ | [8] |

| Molecular Weight | 125.13 g/mol | [7][8] |

| SMILES | OCc1cc(O)ccn1 | [8] |

| InChIKey | KRLRNVJRPOTLJX-UHFFFAOYSA-N | [8] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Analog Comparison |

| Physical State | White to off-white crystalline solid | The pyridone tautomer allows for strong N-H···O=C hydrogen bonding, similar to 4-pyridone (M.P. ~150 °C). The additional -CH₂OH group further increases intermolecular forces, suggesting a relatively high melting point.[2] |

| Melting Point | >150 °C (Decomposition likely) | Expected to be higher than 4-pyridone due to the extra hydrogen-bonding group. Polyfunctional molecules like this often decompose at high temperatures. |

| Boiling Point | Decomposes before boiling | Consistent with a high-melting, hydrogen-bonded solid. |

| Aqueous Solubility | High (likely >100 mg/mL) | The presence of three hydrogen bonding sites (N-H, C=O, -OH) and the overall polarity suggest high miscibility with water, similar to the analog 2-(hydroxymethyl)pyridine which is water-miscible.[9][10] |

| pKa (Acidic) | pKa₁ (N-H) ≈ 11-12 pKa₂ (Alcoholic -OH) ≈ 13-14 | The N-H proton of the pyridone is amide-like (cf. 2-pyridone, pKa ≈ 11.6).[11] The alcoholic proton's acidity is comparable to analogs like 2-(hydroxymethyl)pyridine (predicted pKa ≈ 13.5).[9][12] |

| pKa (Basic) | pKa (Conjugate Acid) ≈ 1-2 | Protonation occurs on the carbonyl oxygen. The basicity is significantly lower than pyridine (pKa of conjugate acid ≈ 5.2) due to the electron-withdrawing nature of the carbonyl group.[13] |

Expected Spectroscopic Signature for Structural Elucidation

Verifying the structure of a synthesized or procured batch of this compound is critical. The following are the expected spectroscopic characteristics based on its predominant pyridone structure.

-

¹H NMR Spectroscopy:

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.

-

Ring Protons: Three signals in the aromatic/olefinic region (δ 6.0-7.5 ppm). The proton adjacent to the carbonyl (at C5) would likely be the most upfield, while the proton at C3 would be a singlet or narrow triplet, and the proton at C6 would be a doublet. This is analogous to the spectrum of 2-hydroxy-4-methylpyridine.[14]

-

Methylene Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.[15]

-

Hydroxyl Proton (-CH₂ OH): A broad singlet or triplet, with a chemical shift dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C4): The most downfield signal, expected in the range of δ 170-180 ppm.

-

Ring Carbons: Four distinct signals in the olefinic region (δ 100-150 ppm).

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.[16]

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3400-3200 cm⁻¹.

-

N-H Stretch: A medium absorption band around 3100 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the pyridone carbonyl.[17]

-

C=C/C-N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 125.

-

Key Fragments: Expect fragmentation patterns involving the loss of H₂O (m/z = 107), CH₂O (m/z = 95), or CO (m/z = 97).[18]

-

Stability and Reactivity Profile

-

Stability: The compound is expected to be a stable solid under standard laboratory conditions. As a pyridone, it is more stable than its 4-hydroxypyridine tautomer.[3] It may be sensitive to strong oxidizing agents due to the primary alcohol and the electron-rich ring.

-

Reactivity: The molecule presents several sites for chemical modification, making it a versatile synthetic intermediate:

-

Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.[19]

-

Pyridone Ring: The N-H can be alkylated or acylated. The ring itself can undergo electrophilic substitution, though it is less reactive than benzene. The carbonyl oxygen provides a site for Lewis acid coordination.

-

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination via Capillary Method

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

Methodology:

-

Sample Preparation: Ensure the compound is completely dry. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate.

-

Accurate Determination: Cool the block to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting range is reported as T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-1.5 °C.[9][20]

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-(Hydroxymethyl)pyridine CAS#: 586-98-1 [amp.chemicalbook.com]

- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 12. chembk.com [chembk.com]

- 13. Pyridine - Wikipedia [en.wikipedia.org]

- 14. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum [chemicalbook.com]

- 15. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]

- 16. 2-(Hydroxymethyl)pyridine(586-98-1) 13C NMR [m.chemicalbook.com]

- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 18. 2-(Hydroxymethyl)pyridine(586-98-1) MS spectrum [chemicalbook.com]

- 19. nbinno.com [nbinno.com]

- 20. innospk.com [innospk.com]

Foreword: The Untapped Potential of a Privileged Scaffold

An In-Depth Technical Guide to 2-(Hydroxymethyl)pyridin-4-ol (CAS 860411-74-1)

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as fertile ground for developing novel therapeutics. The pyridine ring and its derivatives are chief among these.[][2][3] This guide focuses on a specific, yet highly promising, member of this family: This compound (CAS No. 860411-74-1).

While this particular molecule may not yet have a widely documented portfolio of biological activity, its structural components—a 4-hydroxypyridine (also known as a pyridin-4-one) core and a reactive hydroxymethyl group—position it as a valuable building block for medicinal chemists.[4][5] The 4-pyridone motif is a known bioisostere for amides and phenols and can engage in crucial hydrogen bonding interactions with protein targets, while the hydroxymethyl group offers a prime handle for synthetic elaboration.[5] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a consolidated overview of its properties, a logical framework for its synthesis and analysis, and an expert perspective on its potential applications.

Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application in research. This compound is a small heterocyclic compound whose properties are summarized below.

Structural and Chemical Identity

The molecule consists of a pyridine ring substituted with a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position. The hydroxyl group at the 4-position exists in tautomeric equilibrium with its ketone form, 2-(hydroxymethyl)-1H-pyridin-4-one. This tautomerism is a critical feature, influencing its hydrogen bonding capabilities and electronic properties.[4][5]

Diagram: Chemical Structure and Tautomerism

Caption: Tautomeric equilibrium of the core scaffold.

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 860411-74-1 | [6][7][8] |

| Molecular Formula | C₆H₇NO₂ | [8][9] |

| Molecular Weight | 125.13 g/mol | [8][9] |

| IUPAC Name | This compound | [8] |

| SMILES | OCc1cc(O)ccn1 | [8] |

| InChIKey | KRLRNVJRPOTLJX-UHFFFAOYSA-N | [8] |

| Purity | Typically ≥95% | [7] |

Synthesis Pathway: A Generalized Approach

Retrosynthetic Analysis & Proposed Route

-

Logic: The core 4-hydroxypyridine ring can be formed from a pyran-4-one precursor. This is a well-documented transformation where the oxygen heteroatom is displaced by nitrogen from an ammonia source. The pyran-4-one itself can be synthesized via the cyclization of a 1,3,5-tricarbonyl equivalent. The hydroxymethyl group can be introduced early in the synthesis, protected if necessary, or carried through from a suitable starting material.

Diagram: Proposed Synthesis Workflow

Caption: High-level overview of a plausible synthesis route.

Representative Experimental Protocol

This protocol is a generalized representation and should be optimized for safety and yield in a laboratory setting.

-

Reaction Setup: To a solution of a suitable 2-(hydroxymethyl)-4H-pyran-4-one precursor (1.0 eq) in a pressure-tolerant vessel, add aqueous ammonia (25-30%, 5-10 eq).

-

Scientist's Insight: The use of excess ammonia drives the equilibrium towards the pyridine product. A sealed vessel is crucial to maintain the concentration of the volatile ammonia at elevated temperatures.

-

-

Heating & Monitoring: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak (due to the pyridine nitrogen) indicates reaction progression.

-

-

Work-up & Isolation: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Scientist's Insight: The choice of purification depends on the impurity profile. Recrystallization is efficient for removing minor impurities if a suitable solvent is found, while chromatography offers higher resolution for complex mixtures.

-

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold in drug design. The pyridin-4-one core is a privileged structure found in numerous biologically active compounds.[4][5]

Potential Therapeutic Areas

Based on the activities of related pyridine and pyridone derivatives, this scaffold could be explored for development in several areas:

-

Antibacterial Agents: Pyridine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[][11] The ability of the pyridin-4-one core to mimic peptide backbones makes it a candidate for targeting bacterial enzymes.

-

Antiviral Activity: Pyridinone-based compounds have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[4]

-

Anticancer Agents: The pyridine scaffold is present in numerous FDA-approved kinase inhibitors used in oncology.[2][4] The hydrogen bonding capacity of the 4-hydroxy group is ideal for interacting with the hinge region of many kinases.

-

CNS-Active Agents: Derivatives of pyrrolo[3,4-c]pyridine have been investigated for their analgesic and sedative properties, suggesting potential applications for CNS disorders.[12]

Role as a Chemical Building Block

The molecule's two functional groups offer distinct opportunities for synthetic elaboration:

-

The 4-Hydroxyl Group: Can be alkylated or acylated to modulate solubility and engage in specific interactions with a biological target.

-

The 2-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid for further coupling reactions (e.g., amide bond formation, reductive amination) or converted to a leaving group for nucleophilic substitution.

Experimental Protocols for Analysis & Quality Control

Ensuring the purity and identity of a compound is paramount. The following are standard protocols for the analytical characterization of this compound.

Protocol: Purity Assessment by RP-HPLC

-

Objective: To determine the purity of a sample by separating it from potential impurities.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid (FA) is a typical starting point.

-

Eluent A: Water + 0.1% FA

-

Eluent B: ACN + 0.1% FA

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water/ACN mixture.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Protocol: Identity Confirmation by LC-MS/MS

-

Objective: To confirm the molecular weight and structure of the compound, particularly in a biological matrix like plasma for pharmacokinetic studies.[13]

-

Methodology:

-

System: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

LC Method: Use the HPLC method described above or a faster gradient for higher throughput.

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.

-

MS Analysis (Full Scan): First, perform a full scan to find the parent ion. For C₆H₇NO₂, the expected [M+H]⁺ ion would be at m/z 126.1.

-

MS/MS Analysis (Product Ion Scan): Select the parent ion (m/z 126.1) and fragment it. Observe the characteristic fragmentation pattern to confirm the structure.

-

Self-Validation: The combination of the correct retention time from HPLC and the correct parent and fragment masses provides a highly confident identity confirmation.

-

Diagram: Analytical QC Workflow

Caption: Standard workflow for quality control analysis.

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed.

-

GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion & Future Outlook

This compound represents a classic example of a simple scaffold with significant untapped potential. Its combination of a biologically relevant pyridin-4-one core and synthetically versatile functional groups makes it an attractive starting point for fragment-based drug design and the construction of focused chemical libraries. Future research should focus on synthesizing a diverse array of derivatives and screening them against various biological targets, particularly protein kinases, bacterial enzymes, and viral polymerases. As our understanding of the structure-activity relationships of pyridinone-containing drugs continues to grow, this simple building block may well become the foundation for the next generation of targeted therapies.

References

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. combi-blocks.com [combi-blocks.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]

- 9. angenechemical.com [angenechemical.com]

- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Activity of 2-(Hydroxymethyl)pyridin-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(Hydroxymethyl)pyridin-4-ol (CAS No. 860411-74-1). While primarily recognized as a valuable chemical intermediate in the synthesis of pharmaceuticals, its structural similarity to biologically active pyridine derivatives, including Vitamin B6 analogs, suggests a potential for inherent bioactivity.[1][2][3] This document synthesizes the available information on its chemical properties, its role in drug development, and explores hypothesized biological activities based on structure-activity relationship (SAR) studies of related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to investigate its potential antimicrobial, antiproliferative, and hypoglycemic effects.

Introduction: The Chemical Identity and Known Utility of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 2-position and a hydroxyl group at the 4-position. Its chemical structure is a key determinant of its reactivity and potential biological interactions.

Chemical Properties:

| Property | Value |

| CAS Number | 860411-74-1 |

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.13 g/mol |

| Appearance | Varies; often supplied as a solid |

| Purity | Typically ≥98% for pharmaceutical intermediate use |

Primarily, this compound is utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][5] The hydroxymethyl and hydroxyl substituents on the ring offer reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

The related compound, 2-(hydroxymethyl)pyridine, is a known intermediate in the synthesis of agents with hypoglycemic activity and the oncology drug Neratinib, a tyrosine kinase inhibitor.[6][7] This established utility in the pharmaceutical landscape underscores the importance of the 2-(hydroxymethyl)pyridine moiety in molecules designed for biological applications.

Hypothesized Biological Activities and the Underlying Scientific Rationale

Potential Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in a multitude of compounds exhibiting antimicrobial properties.[8][9] The nitrogen atom in the pyridine ring can interact with microbial enzymes and cell structures. It is hypothesized that this compound may exhibit antibacterial or antifungal properties. This hypothesis is supported by numerous studies on various pyridine derivatives that have demonstrated efficacy against a range of pathogens.[8]

Potential Antiproliferative Activity

Structure-activity relationship (SAR) studies on pyridine derivatives have indicated that the presence of hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups can enhance their antiproliferative activity against various cancer cell lines.[4][5] These functional groups can participate in hydrogen bonding with key residues in the active sites of enzymes involved in cell proliferation, such as kinases. Given that the structurally related 2-(hydroxymethyl)pyridine is an intermediate for the tyrosine kinase inhibitor Neratinib, it is plausible that this compound itself could exhibit cytostatic or cytotoxic effects on cancer cells.[7]

Potential as a Modulator of Metabolic Pathways

The documented use of 2-(hydroxymethyl)pyridine as a precursor for compounds with hypoglycemic activity suggests that this compound could potentially interact with targets involved in metabolic regulation.[6][10] Enzymes such as α-glucosidase or glycogen phosphorylase, which are targets for some hypoglycemic agents, could be inhibited by this molecule.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, the following detailed experimental protocols are recommended.

Assessment of Antimicrobial Activity

A standard method to determine the antimicrobial potential is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC and MBC Determination

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Determination of MBC:

-

Sub-culture aliquots from the wells with no visible growth onto agar plates.

-

Incubate the plates overnight.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Caption: Workflow for MIC and MBC determination.

Assessment of Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT antiproliferative assay.

Assessment of Hypoglycemic Potential: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol: α-Glucosidase Inhibition Assay

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of the test compound or a positive control (e.g., acarbose).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate at 37°C for 20 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of α-glucosidase activity.

-

Determine the IC50 value of the compound.

-

Hypothetical Mechanism of Action: Kinase Inhibition

Based on its structural features and the known activities of similar compounds, a plausible mechanism of action for any observed antiproliferative effects of this compound could be the inhibition of protein kinases. The pyridine ring can act as a scaffold, while the hydroxyl and hydroxymethyl groups can form hydrogen bonds with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors.

Caption: Hypothesized kinase inhibition mechanism.

Conclusion

This compound is a compound of interest at the intersection of chemical synthesis and potential biological activity. While its current role is primarily as a pharmaceutical intermediate, its structural characteristics, particularly its pyridine core and hydroxyl/hydroxymethyl functional groups, suggest a latent therapeutic potential. The hypotheses presented in this guide—antimicrobial, antiproliferative, and metabolic modulatory activities—are rooted in established principles of medicinal chemistry and structure-activity relationships. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these potential activities and elucidate the true biological profile of this intriguing molecule. Such investigations are crucial for unlocking the full potential of novel chemical entities in the ongoing quest for new therapeutic agents.

References

- 1. 2-(Hydroxymethyl)pyridin-4-ol860411-74-1, CasNo.860411-74-1 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]

An In-depth Technical Guide to 2-(Hydroxymethyl)pyridin-4-ol Derivatives and Analogs for Drug Discovery

This guide provides a comprehensive technical overview of 2-(hydroxymethyl)pyridin-4-ol and its derivatives, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential therapeutic applications of this versatile chemical entity.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Design

The pyridine ring is a cornerstone in the development of pharmaceuticals, with its derivatives exhibiting a wide array of biological activities.[1] The this compound core, in particular, presents a unique combination of structural features that make it an attractive starting point for the design of novel therapeutic agents. The 4-hydroxyl group can exist in tautomeric equilibrium with its pyridin-4-one form, offering opportunities for diverse molecular interactions.[2][3] The 2-hydroxymethyl substituent provides a key site for derivatization and can participate in hydrogen bonding, a critical factor in ligand-receptor binding.[4]

This guide will delve into the synthetic pathways to access this scaffold, strategies for the design and synthesis of its derivatives and analogs, and a systematic approach to evaluating their biological potential.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of substituted pyridin-4-ols can be approached through various methodologies, often involving multi-component reactions or the functionalization of pre-existing pyridine rings.

Core Scaffold Synthesis

A flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids represents a modern and adaptable approach to constructing highly substituted pyridin-4-ol derivatives.[2] This method allows for the introduction of diverse substituents at various positions of the pyridine ring.

Conceptual Workflow for Core Synthesis:

Figure 1: Conceptual workflow for the three-component synthesis of pyridin-4-ols.

Experimental Protocol: General Procedure for Three-Component Synthesis

-

Lithiation of Alkoxyallene: Dissolve the chosen alkoxyallene in a suitable aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes to generate the lithiated species.

-

Reaction with Nitrile and Carboxylic Acid: To the solution of the lithiated alkoxyallene, add the selected nitrile and allow the reaction to proceed for 1-2 hours at -78 °C. Subsequently, add the carboxylic acid and allow the mixture to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Derivatization of the Core Scaffold

Once the this compound core is synthesized, further modifications can be made to explore the structure-activity relationship (SAR).

Key Derivatization Strategies:

-

O-Alkylation/Arylation of the 4-hydroxyl group: The hydroxyl group can be converted to ethers or esters to modulate polarity and steric bulk.

-

Modification of the 2-hydroxymethyl group: This group can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines to introduce different functional groups.

-

Functionalization of the Pyridine Ring: The pyridine ring itself can be further substituted at the 3, 5, and 6 positions using various C-H functionalization techniques.[5][6][7]

Illustrative Derivatization Workflow:

Figure 2: Key derivatization strategies for the this compound scaffold.

Design of Analogs: The Role of Bioisosterism

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound.[8][9][10][11] For the this compound scaffold, several bioisosteric modifications can be envisioned to fine-tune its properties.

Table 1: Potential Bioisosteric Replacements for Key Functional Groups

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| 4-Hydroxyl Group | -NH2, -SH, Tetrazole, Carboxylic Acid | Modulate acidity, hydrogen bonding capacity, and metabolic stability.[9] |

| 2-Hydroxymethyl Group | -CH2F, -CH2NH2, -CH2SH, -CONH2 | Alter hydrogen bonding potential, lipophilicity, and metabolic stability.[12] |

| Pyridine Ring | Pyrimidine, Pyridazine, Thiophene, Furan | Modify electronic properties, metabolic stability, and potential for off-target effects. |

Characterization of Synthesized Compounds

Thorough characterization of all synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Standard Characterization Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure and confirming the successful incorporation of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups (e.g., -OH, -C=O, -NH).

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compounds.

Biological Evaluation: A Tiered Screening Approach

Given the broad spectrum of activities associated with pyridine derivatives, a systematic and tiered approach to biological evaluation is recommended.[13][1]

Proposed Biological Screening Cascade:

Figure 3: A tiered approach for the biological evaluation of novel derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Based on the known activities of related pyridinone and pyridine scaffolds, derivatives of this compound could be investigated for a variety of therapeutic applications.[14][15]

Table 2: Potential Biological Activities and Underlying Mechanisms

| Therapeutic Area | Potential Mechanism of Action | Rationale |

| Oncology | Kinase Inhibition, Topoisomerase Inhibition | The pyridone scaffold is a known hinge-binding motif for various kinases.[14] Pyridine derivatives have shown topoisomerase inhibitory activity.[1] |

| Infectious Diseases | Dihydrofolate Reductase Inhibition, DNA Gyrase Inhibition | Pyridine derivatives have demonstrated potent antimalarial activity through DHFR inhibition.[16] The pyridone core is present in some antibacterial agents targeting DNA gyrase. |

| Inflammatory Diseases | Cyclooxygenase (COX) Inhibition | Certain pyridine derivatives have shown significant COX inhibitory activity.[17] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, and test compounds.

-

Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold and correlation of these changes with biological activity are crucial for lead optimization.[18][19][20][21]

Key SAR Insights from Related Scaffolds:

-

Substitution at the 6-position of the pyridone ring: Introduction of bulky cycloalkyl groups has been shown to significantly improve antitubercular activity.[18]

-

Nature of the substituent on the pyridine nitrogen: For some biological activities, aryl substituents are preferred over alkyl groups.

-

Electronic properties of ring substituents: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the pKa and overall electronic distribution, influencing target engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of related pyridine and pyridone derivatives, provides a strong rationale for its exploration in drug discovery programs. Future efforts should focus on the synthesis and evaluation of diverse libraries of derivatives to fully elucidate the therapeutic potential of this versatile chemical entity. A thorough investigation of the SAR will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. soc.chim.it [soc.chim.it]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem-space.com [chem-space.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drughunter.com [drughunter.com]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 2-(Hydroxymethyl)pyridin-4-ol: A Versatile Pyridinol Scaffold

Abstract

2-(Hydroxymethyl)pyridin-4-ol is a bifunctional heterocyclic compound poised for significant utility in modern chemical and pharmaceutical research. Its structure uniquely combines a pyridin-4-ol nucleus, a privileged scaffold in medicinal chemistry, with a reactive hydroxymethyl group, offering multiple avenues for synthetic elaboration.[1][2] While direct research on this specific isomer is emerging, this guide synthesizes data from analogous structures and fundamental chemical principles to map out its potential applications. We project its utility as a core building block in the development of novel antibacterial agents, protein kinase inhibitors, and advanced coordination complexes for catalysis and materials science. This document provides researchers, scientists, and drug development professionals with a technical framework for harnessing the synthetic versatility and latent biological potential of this promising molecule.

Introduction to this compound

The pyridine ring is a cornerstone of heterocyclic chemistry, integral to a vast number of natural products and synthetic drugs.[1][3] Its derivatives are highly sought after in the pharmaceutical industry for their ability to serve as pharmacophores and improve physicochemical properties like solubility.[3][4] The pyridin-4-ol substructure, in particular, is of significant interest due to its tautomeric equilibrium with 4-pyridone, offering unique hydrogen bonding capabilities and reaction pathways. When combined with a C2-hydroxymethyl substituent, the resulting molecule, this compound, becomes a highly adaptable scaffold for chemical exploration.

Physicochemical Properties

A precise understanding of a compound's properties is the foundation of experimental design. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 860411-74-1 | [5][6] |

| Molecular Formula | C₆H₇NO₂ | [5] |

| Molecular Weight | 125.127 g/mol | [5] |

| SMILES | OCc1cc(O)ccn1 | [5] |

| InChIKey | KRLRNVJRPOTLJX-UHFFFAOYSA-N | [5] |

Synthesis and Chemical Reactivity

The utility of a chemical scaffold is directly linked to its synthetic accessibility and the predictability of its chemical transformations.

Synthetic Strategies

The synthesis of substituted 4-hydroxypyridines has been a subject of intensive investigation.[7] While a specific, optimized synthesis for this compound is not widely published, established methods for related structures provide a logical blueprint. A plausible approach involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with an ammonia source to form the pyridin-4-one ring. For instance, processes involving the reaction of pyranones with aqueous ammonia have been shown to yield 4-hydroxypyridines, suggesting a viable pathway if a suitably substituted pyranone precursor can be synthesized.[7]

Key Reaction Sites and Versatility

The primary value of this compound lies in its dual reactivity. The molecule exists in a tautomeric equilibrium between the pyridin-4-ol and the 4-pyridone forms. This duality, combined with the primary alcohol, presents three primary sites for chemical modification.

-

The Hydroxymethyl Group (C2-OH): This primary alcohol is amenable to a wide range of standard organic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These reactions allow for the introduction of diverse functional groups or linking moieties.

-

The Pyridone Nitrogen (N1-H): In its 4-pyridone tautomeric form, the ring nitrogen bears a proton that can be substituted via N-alkylation or N-arylation, providing a key vector for structural diversification.

-

The 4-Hydroxy/Keto Group (C4-OH): This group can undergo O-alkylation or O-acylation, enabling another point of modification to fine-tune steric and electronic properties.

The interplay between these sites allows for a modular approach to library synthesis, where different functionalities can be systematically introduced to probe structure-activity relationships (SAR).

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]

- 6. This compound | 860411-74-1 | FH143248 [biosynth.com]

- 7. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

Unraveling the Molecular Strategy of 2-(Hydroxymethyl)pyridin-4-ol: A Technical Guide to a Promising Therapeutic Scaffold

Abstract

The pyridin-4-ol moiety, and its tautomeric pyridin-4-one form, represents a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. 2-(Hydroxymethyl)pyridin-4-ol is a structurally intriguing example of this class, combining the features of a hydroxypyridinone with those of a pyridoxine (vitamin B6) analog. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its chemical architecture points toward two primary, compelling, and potentially interconnected-hypothesized biological activities. This technical guide will delve into these putative mechanisms: iron chelation and modulation of pyridoxal 5'-phosphate (PLP)-dependent pathways . Designed for researchers, scientists, and drug development professionals, this document will not only explore the theoretical underpinnings of these mechanisms but will also provide actionable, detailed experimental protocols to rigorously test these hypotheses. We will examine the causality behind experimental choices, ensuring a self-validating system of inquiry, and ground all claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of the Pyridin-4-ol Scaffold

The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[1][2] The introduction of a hydroxyl group at the 4-position creates a dynamic tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.[3] This is of profound biochemical significance, as the hydroxypyridinone structure is a well-established, high-affinity chelator of metal ions, particularly Fe(III).[4][5]

This compound further elaborates on this core structure. The addition of a hydroxymethyl group at the 2-position invites an immediate structural comparison to pyridoxine, a vitamer of vitamin B6. This dual-feature composition suggests that this compound is not a simple monofunctional agent. Instead, it may exert its biological effects through one of two sophisticated mechanisms, or potentially a synergistic combination of both. This guide will now dissect each of these hypothesized pathways.

Hypothesized Mechanism of Action I: Iron Chelation

Theoretical Basis: The Hydroxypyridinone as a High-Affinity Iron Scavenger

The most prominent and empirically supported hypothesis for the bioactivity of this compound is its function as an iron chelator. The 4-hydroxypyridine moiety exists in equilibrium with its 4-pyridinone tautomer. The 3-hydroxy-4-pyridinone (in this case, with the hydroxymethyl group at the 2-position, the core chelating structure is a 5-hydroxy-pyridin-4-one) is a bidentate ligand that demonstrates a high and selective affinity for ferric iron (Fe³⁺).[4][6] Three of these bidentate ligands can coordinate with a single Fe³⁺ ion to form a stable hexadentate complex, effectively sequestering it from biological activity.[6]

Iron is essential for life, yet an excess of labile, redox-active iron can be profoundly toxic. It participates in the Fenton reaction, generating highly damaging hydroxyl radicals and inducing oxidative stress, which is implicated in a host of pathologies including neurodegenerative diseases, cardiovascular conditions, and certain cancers.[5][7][8] Iron chelation therapy is a clinically validated strategy to mitigate this iron-induced toxicity.[1][9][10] Compounds like deferiprone, a 3-hydroxy-4-pyridinone, are used clinically for this purpose.[7]

The presence of the 2-(hydroxymethyl) group may further enhance the iron-chelating properties of the molecule compared to simpler alkyl-substituted hydroxypyridinones. This substituent could influence the electronic properties of the ring and potentially participate in hydrogen bonding that modulates the stability and conformation of the iron complex.[4]

Visualizing the Chelation Mechanism

References

- 1. Iron Chelation Therapy | Boston Children's Hospital [childrenshospital.org]

- 2. mdpi.com [mdpi.com]

- 3. A Sulfated Polysaccharide from Red Seaweed Gracilaria caudata Exhibits Antioxidant and Antiadipogenic Activities In Vitro [mdpi.com]

- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]

- 8. mdpi.com [mdpi.com]

- 9. Iron Chelation | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]

- 10. leukaemia.org.au [leukaemia.org.au]

solubility and stability of 2-(Hydroxymethyl)pyridin-4-ol

An In-depth Technical Guide to the Solubility and Stability of 2-(Hydroxymethyl)pyridin-4-ol

Authored by: A Senior Application Scientist

Introduction

This compound, a pyridine derivative, is a compound of interest in pharmaceutical research and development due to its structural similarity to pyridoxine (Vitamin B6). Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application in drug discovery and formulation. This guide provides a comprehensive overview of the critical factors governing the , supported by established scientific principles and methodologies for its characterization.

Physicochemical Properties and Tautomerism

This compound (CAS Number: 860411-74-1) has the molecular formula C6H7NO2 and a molecular weight of 125.127 g/mol .[1] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[2] In polar solvents and the solid state, the keto tautomer is generally the more stable form due to favorable intermolecular hydrogen bonding and resonance stabilization.[2] This equilibrium is a critical consideration as it can influence the compound's reactivity, analytical profile, and overall stability.[2]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its molecular structure, featuring both a hydroxyl and a hydroxymethyl group, suggests a high affinity for polar solvents. The presence of these functional groups allows for the formation of hydrogen bonds, which is expected to lead to good solubility in aqueous solutions.[3] A related compound, 2-(Hydroxymethyl)pyridine, is reported to be miscible in water.[4][5]

Expected Solubility

| Solvent Class | Expected Solubility | Rationale |

| Aqueous (e.g., Water, Buffers) | High | The presence of hydroxyl and hydroxymethyl groups allows for strong hydrogen bonding with water molecules.[3] |

| Polar Protic (e.g., Ethanol, Methanol) | High | The compound can act as both a hydrogen bond donor and acceptor, facilitating interaction with these solvents. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | The polarity of the compound should allow for favorable dipole-dipole interactions. |

| Non-polar (e.g., Hexane, Toluene) | Low | The significant polarity of the molecule will limit its solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

A robust method for determining the thermodynamic solubility of this compound is the shake-flask method.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to various solvents of interest in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated analytical method, such as RP-HPLC.[6]

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including pH, light, and the presence of oxidizing agents. Insights into its stability can be drawn from studies on related pyridin-4-ol derivatives and pyridoxine.

Key Stability Concerns

-

Hydrolytic Degradation: Pyridin-4-ol derivatives are known to be susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more stable in neutral to slightly acidic conditions and can be unstable in alkaline environments.[2] Studies on pyridoxine have shown good stability in acidic formulations, with a suspension at pH 3.46-3.62 being stable for 91 days and an injection at pH 2.4 remaining stable for at least 180 days.[7][8]

-

Photodegradation: Like many pyridine-containing compounds, this compound is expected to be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[2]

-

Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various degradation products, such as N-oxides and further hydroxylated derivatives.[2] While pyridoxine is stable in strong acids and bases, it can be oxidized when boiled in an oxidizing acid.[9]

Forced Degradation Studies

To proactively identify potential degradation products and understand the degradation pathways, forced degradation (stress testing) studies are essential.

Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-100°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Caption: Forced Degradation Pathways.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable technique for the analysis of pyridoxine and its derivatives.[6][10]

Recommended RP-HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar compounds.[10] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH ~3.5) and an organic modifier (e.g., methanol or acetonitrile). | The acidic pH helps to suppress the ionization of the pyridine ring, leading to better peak shape and retention.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[10] |

| Detection | UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~290 nm).[10] | Provides good sensitivity for the pyridine chromophore. |

| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |

| Column Temperature | 25-30°C | Ensures reproducible retention times. |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification.

Conclusion

This compound is a polar molecule with an expected high solubility in aqueous media. Its stability is a critical attribute that is highly dependent on pH, with a preference for neutral to slightly acidic conditions to mitigate hydrolytic degradation. The compound is also susceptible to photodegradation and oxidation. A thorough understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the development of stable and effective formulations for research and therapeutic applications.

References

- 1. This compound | CAS 860411-74-1 [matrix-fine-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-(Hydroxymethyl)pyridine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 2-(Hydroxymethyl)pyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. ijsdr.org [ijsdr.org]

- 7. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

An In-Depth Technical Guide to the Tautomerism of 2-(Hydroxymethyl)pyridin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tautomeric state of a molecule is a critical determinant of its physicochemical properties, receptor-binding capabilities, and overall pharmacological profile. For heteroaromatic systems like pyridin-4-ol derivatives, the equilibrium between the hydroxypyridine (enol) and pyridin-4(1H)-one (keto) forms is of paramount importance. This guide provides an in-depth analysis of the tautomerism of 2-(hydroxymethyl)pyridin-4-ol. While this specific molecule is not extensively characterized in the literature, we will apply established principles of physical organic chemistry to predict its behavior. We will further detail robust experimental and computational protocols to enable researchers to definitively characterize its tautomeric landscape. This document serves as both a predictive analysis and a practical methodological guide for scientists in drug discovery and chemical research.

The Fundamental Landscape: Pyridin-4-ol Tautomerism

Pyridin-4-ol exists in a dynamic equilibrium between two primary tautomeric forms: the aromatic hydroxypyridine (often referred to as the 'enol' or 'lactim' form) and the non-aromatic but highly polar pyridin-4(1H)-one (the 'keto' or 'lactam' form). The position of this equilibrium is not fixed; it is a delicate balance dictated by the molecule's environment and intrinsic structural features.[1]

The relative stability of these forms is governed by several competing factors:

-

Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, which confers significant stabilization. The pyridone form breaks this aromaticity but gains a strong carbonyl (C=O) bond and a delocalized amide-like system.[2]

-